2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde
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Overview
Description
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a fluorobenzaldehyde core. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde typically involves the protection of the hydroxyl group of 5-fluorobenzaldehyde using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents in acidic or neutral conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzoic acid.
Reduction: 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde primarily involves the protection of hydroxyl groups. The TBDMS group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions during subsequent synthetic steps . The compound can also act as an intermediate in various chemical transformations, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
- 2-[(Tert-butyldimethylsilyl)oxy]ethanol
- Pentanoic acid, 2-[(Tert-butyldimethylsilyl)oxy]-, tert-butyldimethylsilyl ester
Uniqueness
2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde is unique due to the presence of both the TBDMS protecting group and the fluorine atom. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis. The fluorine atom can participate in various substitution reactions, adding to the compound’s versatility .
Properties
Molecular Formula |
C13H19FO2Si |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-5-fluorobenzaldehyde |
InChI |
InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-12-7-6-11(14)8-10(12)9-15/h6-9H,1-5H3 |
InChI Key |
MWHCDSBNBWWDRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)F)C=O |
Origin of Product |
United States |
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